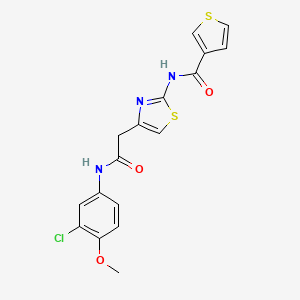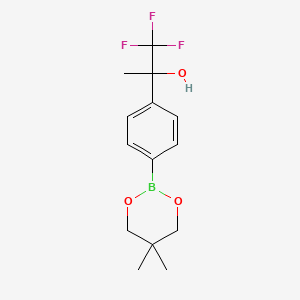
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a boron-containing dioxaborinane ring attached to a phenyl group, which is further connected to a trifluoropropanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol, such as neopentyl glycol, under dehydrating conditions to form the dioxaborinane ring.
Attachment to the Phenyl Group: The dioxaborinane ring is then coupled with a halogenated phenyl derivative through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base.
Introduction of the Trifluoropropanol Moiety: Finally, the trifluoropropanol group is introduced via nucleophilic substitution or addition reactions, depending on the specific functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the coupling steps and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the trifluoropropanol moiety, forming ketones or aldehydes.
Reduction: Reduction reactions can target the boron-containing ring, potentially converting it into different boron derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes derived from the trifluoropropanol moiety.
Reduction: Various boron-containing derivatives.
Substitution: Functionalized aromatic compounds with groups such as nitro, halogen, or alkyl substituents.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology and Medicine
Drug Development: The trifluoropropanol moiety is known for its bioisosteric properties, making this compound a potential candidate for drug design and development.
Biological Probes: The compound can be used in the development of probes for studying biological systems, particularly those involving boron chemistry.
Industry
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
作用机制
The mechanism by which 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, the trifluoropropanol moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The boron-containing ring can also participate in unique interactions with biological molecules, contributing to its overall mechanism of action.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborinane ring and trifluoropropanol moiety, making it less versatile in certain applications.
Neopentyl Glycol Boronic Ester: Similar in structure but without the phenyl and trifluoropropanol groups, limiting its reactivity and application scope.
Trifluoropropanol Derivatives: Compounds like 1,1,1-trifluoropropan-2-ol share the trifluoropropanol moiety but lack the boron-containing ring, affecting their chemical behavior and applications.
Uniqueness
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its boron-containing dioxaborinane ring, phenyl group, and trifluoropropanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)8-20-15(21-9-12)11-6-4-10(5-7-11)13(3,19)14(16,17)18/h4-7,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSAKQYNOLJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)

![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)
![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)
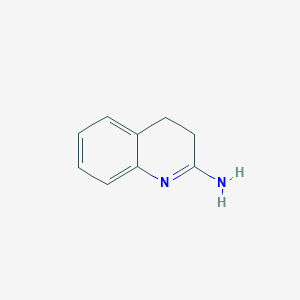
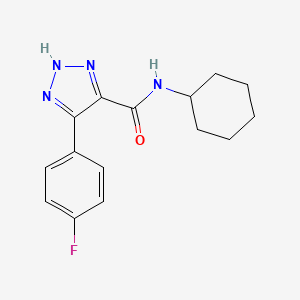
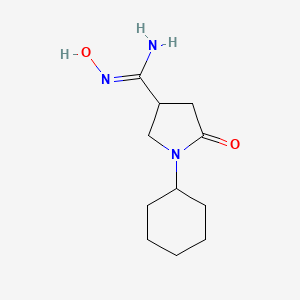
![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)
![ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2808120.png)


